H-DL-Arg-DL-Val-DL-Leu-DL-Ser-DL-Phe-DL-xiIle-DL-Lys-Gly-DL-xiThr-DL-Lys-OH
Overview
Description
CEF4 is a peptide that corresponds to aa 342-351 of the influenza A virus nucleocapsid protein.
Scientific Research Applications
Peptide Synthesis and Racemization
- Peptide Synthesis Techniques: Research has explored the synthesis of peptides, including those with similar components to the sequence , to understand their properties and potential applications. For instance, a study by Izumiya, Muraoka, and Aoyagi (1971) focused on the synthesis of several tripeptides and examined the separation of diastereomers using an amino acid analyzer (Izumiya, Muraoka, & Aoyagi, 1971).
Studies on Amino Acids and Peptides
- Amino Acids Separation Techniques: Mohammad and Zehra (2008) conducted studies on the separation of amino acids, including DL-serine and DL-leucine, which are components of the given peptide sequence. This research provides insights into methods for separating complex amino acid mixtures, potentially useful in analyzing peptides (Mohammad & Zehra, 2008).
- Polypeptide Synthesis and Conformational Studies: Mezö et al. (2000) synthesized branched polypeptides containing DL-Ala, L-serine, and L-leucine. They investigated the solution conformation of these polypeptides using CD spectroscopy, offering insights into the structural characteristics of similar peptide sequences (Mezö et al., 2000).
Topological Properties of Amino Acids
- Charge Densities in Amino Acids: Flaig et al. (2002) determined the charge densities of several amino acids, including DL-serine and DL-valine, part of the peptide sequence. This study offers a deeper understanding of the electronic properties of amino acids, which can be crucial for their interaction and behavior in peptides (Flaig et al., 2002).
Oligopeptide Formation from Amino Acids
- Formation of Oligopeptides: Illos et al. (2008) demonstrated the formation of oligopeptides from amino acids like DL-leucine and DL-valine in aqueous solutions. This research is important for understanding how complex peptides might form under certain conditions (Illos et al., 2008).
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H93N15O13/c1-8-31(6)42(50(78)61-35(20-12-14-22-54)45(73)60-27-40(71)66-43(32(7)70)51(79)62-36(52(80)81)21-13-15-23-55)68-47(75)38(26-33-17-10-9-11-18-33)63-48(76)39(28-69)65-46(74)37(25-29(2)3)64-49(77)41(30(4)5)67-44(72)34(56)19-16-24-59-53(57)58/h9-11,17-18,29-32,34-39,41-43,69-70H,8,12-16,19-28,54-56H2,1-7H3,(H,60,73)(H,61,78)(H,62,79)(H,63,76)(H,64,77)(H,65,74)(H,66,71)(H,67,72)(H,68,75)(H,80,81)(H4,57,58,59) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYAVSUZGDPFOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H93N15O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1148.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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